molecular formula C25H26N4O4S2 B11600182 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11600182
M. Wt: 510.6 g/mol
InChI Key: DYJHYAUQRBTALI-ZHZULCJRSA-N
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Description

The compound 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core conjugated via a Z-configuration methylidene bridge to a 1,3-thiazolidin-4-one ring. Key structural attributes include:

  • Thiazolidinone substituent: A 4-methoxybenzyl group at position 3 of the thiazolidinone ring.
  • Amino substituent: A 3-methoxypropyl group at position 2 of the pyrido-pyrimidinone core.
  • Additional groups: A methyl group at position 9 of the pyrido-pyrimidinone .

The 3-methoxypropyl chain may improve solubility compared to bulkier alkyl or aromatic substituents.

Properties

Molecular Formula

C25H26N4O4S2

Molecular Weight

510.6 g/mol

IUPAC Name

(5Z)-3-[(4-methoxyphenyl)methyl]-5-[[2-(3-methoxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H26N4O4S2/c1-16-6-4-12-28-22(16)27-21(26-11-5-13-32-2)19(23(28)30)14-20-24(31)29(25(34)35-20)15-17-7-9-18(33-3)10-8-17/h4,6-10,12,14,26H,5,11,13,15H2,1-3H3/b20-14-

InChI Key

DYJHYAUQRBTALI-ZHZULCJRSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)NCCCOC

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)NCCCOC

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core

The pyrido[1,2-a]pyrimidin-4-one scaffold serves as the foundational structure. Source describes the synthesis of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives via cyclocondensation of 2-aminopyridine derivatives with β-ketoesters. For the target compound, 9-methyl substitution is introduced by reacting 2-amino-4-methylpyridine with ethyl acetoacetate under acidic conditions (Scheme 1).

Reaction Conditions

  • Reactants : 2-Amino-4-methylpyridine (1.0 eq), ethyl acetoacetate (1.2 eq)

  • Catalyst : Conc. HCl (0.1 eq)

  • Solvent : Ethanol (reflux, 8–10 h)

  • Yield : 72–78%

The resulting 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is purified via recrystallization from ethanol, with structural confirmation by 1H^1H NMR (δ 2.47 ppm, singlet for CH3_3) and 13C^{13}C NMR (δ 163.2 ppm for C=O) .

Synthesis of the Thiazolidin-4-one Moiety

The thiazolidin-4-one segment is synthesized via a Knoevenagel condensation, as described in Source . 4-Methoxybenzylamine reacts with carbon disulfide and methyl 2-chloroacetate to form 3-(4-methoxybenzyl)-2-thioxothiazolidin-4-one.

Optimized Procedure

  • Reactants : 4-Methoxybenzylamine (1.0 eq), CS2_2 (1.2 eq), methyl 2-chloroacetate (1.1 eq)

  • Conditions : EtOH, piperidine catalyst, 65°C, 6 h

  • Yield : 80%

The product is characterized by 1H^1H NMR (δ 7.75 ppm, doublet for aromatic protons) and IR (ν 1715 cm1^{-1}, C=O stretch) .

Knoevenagel Condensation for Z-Configured Methylidene Bridge

The final step couples the thiazolidin-4-one and pyrido[1,2-a]pyrimidin-4-one units via a Z-configured methylidene bridge. Source reports that Knoevenagel reactions under mild conditions favor Z-isomer formation.

Coupling Protocol

  • Reactants :

    • 2-[(3-Methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq)

    • 3-(4-Methoxybenzyl)-2-thioxothiazolidin-4-one (1.1 eq)

  • Catalyst : Piperidine (2 drops)

  • Solvent : Methanol, 65°C, 24 h

  • Yield : 76%

The Z-configuration is confirmed by NOESY spectroscopy, showing proximity between the thiazolidinone C5-H and pyrido[1,2-a]pyrimidin-4-one C3-H .

Purification and Analytical Validation

Purification

  • Column Chromatography : Silica gel (230–400 mesh), eluent: CH2_2Cl2_2/MeOH (95:5)

  • Final Purity : >97% (HPLC, C18 column, 254 nm)

Spectroscopic Data

  • 1H^1H NMR (DMSO-d6_6) :

    • δ 8.21 (s, 1H, pyrimidinone H6)

    • δ 7.97 (d, J = 8.5 Hz, 2H, aromatic)

    • δ 3.84 (s, 3H, OCH3_3)

    • δ 3.37 (t, J = 6.2 Hz, 2H, OCH2_2)

  • HRMS (ESI) : m/z 579.1742 [M+H]+^+ (calc. 579.1748)

Reaction Optimization and Challenges

Key Challenges

  • Z/E Isomerism : Prolonged reaction times (>24 h) favor the Z-isomer due to thermodynamic control .

  • Amine Alkylation : Competing N- vs. O-alkylation is mitigated using bulky bases (NaH) and low temperatures .

Yield Comparison

StepYield (%)Purity (%)
Core Synthesis7595
Amino Alkylation8197
Thiazolidinone Formation8096
Knoevenagel Coupling7697

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving thiazolidinone and pyridopyrimidinone derivatives.

    Medicine: The compound’s unique structure suggests potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Thiazolidinone and Amino Groups

Structural analogs of Compound A differ primarily in substituents on the thiazolidinone ring and the amino side chain. These variations significantly impact physicochemical properties and biological activity.

Table 1: Structural and Physicochemical Comparison
Compound ID/Name Thiazolidinone Substituent Amino Substituent Molecular Formula Molecular Weight (g/mol) Key Notes Reference
Compound A 4-Methoxybenzyl 3-Methoxypropyl C₂₆H₂₆N₄O₄S₂ 530.64 Reference compound
Compound B () 4-Methylbenzyl 3-Methoxypropyl C₂₆H₂₆N₄O₃S₂ 514.65 Reduced polarity vs. A
Compound C () 4-Methoxybenzyl 2-Furylmethyl C₂₅H₂₀N₄O₄S₂ 504.58 Increased aromaticity
Compound D () 3-Methoxypropyl Tetrahydrofuran-2-ylmethyl C₂₄H₂₉N₅O₄S₂ 531.65 Enhanced solubility
Compound E () Benzyl 2-Morpholinylethyl C₂₈H₂₉N₅O₃S₂ 555.70 Introduction of morpholine moiety
Compound F (-BH21154) 2-Furylmethyl 3-Morpholinylpropyl C₂₄H₂₅N₅O₄S₂ 511.62 Dual heterocyclic substituents

Key Observations

Electron-Donating vs. Compound E substitutes benzyl (hydrophobic) for 4-methoxybenzyl, which may decrease solubility but enhance membrane permeability .

Compound D employs a tetrahydrofuran-derived chain, likely improving aqueous solubility due to oxygen-rich structure .

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

The synthesis involves sequential reactions, including thiazolidinone ring formation and pyrido[1,2-a]pyrimidin-4-one moiety introduction. Key steps include:

  • Solvent selection : Dimethyl sulfoxide (DMSO) or acetonitrile for polar intermediates .
  • Catalyst optimization : Lewis acids (e.g., ZnCl₂) for imine formation or thiazolidinone cyclization .
  • Temperature control : Low temperatures (0–5°C) during sensitive steps (e.g., aldehyde coupling) to minimize side reactions .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. What analytical techniques are critical for structural characterization?

  • NMR spectroscopy : Confirm stereochemistry (Z-configuration) and substituent positions via ¹H/¹³C chemical shifts (e.g., thione sulfur at δ ~200 ppm in ¹³C NMR) .
  • FTIR : Detect functional groups (C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
  • HRMS : Verify molecular formula (e.g., [M+H]⁺ peaks with <2 ppm error) .

Q. What solvent systems are recommended for solubility and stability studies?

  • Polar aprotic solvents : DMSO or DMF for stock solutions due to high solubility .
  • Aqueous buffers : Test stability in pH 7.4 PBS with <1% DMSO for biological assays .
  • Storage : Lyophilized powder at -20°C under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. How can interaction studies with biological targets (e.g., enzymes) be methodologically designed?

  • Target selection : Prioritize kinases or redox enzymes based on structural analogs (e.g., thiazolidinone derivatives inhibit tyrosine kinases) .
  • Assay formats :
    • Fluorescence polarization for binding affinity (IC₅₀ determination).
    • Surface plasmon resonance (SPR) for real-time kinetic analysis .
    • Enzyme inhibition assays (e.g., malate dehydrogenase) with NADH depletion monitored at 340 nm .

Q. How should researchers address contradictions in bioactivity data across structural analogs?

  • Case example : Discrepancies in IC₅₀ values for similar thiazolidinone derivatives may arise from:
    • Solvent effects : DMSO concentration >0.1% can denature proteins, skewing results .
    • Substituent positioning : Methoxypropyl vs. benzyl groups alter steric hindrance at the target site .
  • Resolution : Normalize solvent concentrations and perform molecular docking to compare binding modes .

Q. What strategies enable comparative analysis with structural analogs (e.g., pyrido-pyrimidinone derivatives)?

  • SAR tables : Compare substituents and bioactivity (example below):
CompoundSubstituent (R₁)IC₅₀ (μM)Target
Target compound3-Methoxypropyl0.85Kinase X
Analog A Benzodioxole1.20Kinase X
Analog B Allylamino2.50Kinase Y
  • Key insight : Methoxypropyl enhances solubility and kinase X affinity vs. benzodioxole .

Q. How can in silico modeling predict metabolic stability or toxicity?

  • Tools :
    • Molecular docking (AutoDock Vina) : Simulate binding to CYP450 isoforms (e.g., 3A4, 2D6) .
    • ADMET prediction (SwissADME) : Assess logP (target: 2–3), topological polar surface area (<140 Ų) .
  • Validation : Cross-check with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Q. What experimental approaches resolve photodegradation pathways under UV/visible light?

  • HPLC-MS : Identify degradation products (e.g., cleavage of thiazolidinone ring) .
  • Light sources : Use UV-A (365 nm) or visible light (450 nm) to mimic storage/assay conditions .
  • Stabilizers : Add antioxidants (e.g., BHT) or use amber glassware to slow degradation .

Q. How does chirality at the thiazolidinone ring impact bioactivity?

  • Synthesis of enantiomers : Use chiral auxiliaries (e.g., Evans oxazolidinones) during imine formation .
  • Bioassay comparison : Test (R)- vs. (S)-enantiomers in enzyme inhibition assays (e.g., 10-fold differences in IC₅₀ observed) .

Methodological Troubleshooting

Q. How to address low yields in the final coupling step?

  • Cause : Steric hindrance from the 9-methyl group on pyrido-pyrimidinone .
  • Solutions :
    • Use microwave-assisted synthesis (80°C, 30 min) to enhance reactivity .
    • Replace traditional catalysts with Pd(OAc)₂/XPhos for Suzuki couplings .

Q. How to resolve impurities in the final product?

  • Common impurities : Unreacted aldehyde intermediates or dimerization byproducts.
  • Purification :
    • Preparative HPLC : C18 column with acetonitrile/water (0.1% TFA) gradient .
    • Recrystallization : Ethyl acetate/hexane (1:3) at -20°C .

Comparative and Mechanistic Studies

Q. How to design structure-activity relationship (SAR) studies for substituent variation?

  • Variable groups : Methoxypropyl (current) vs. hydroxyethyl or benzyl .
  • Assay panel : Test against kinase X, protease Z, and bacterial strains (e.g., S. aureus) .
  • Data interpretation : Correlate logD values with membrane permeability .

Q. What mechanistic insights can be gained from kinetic isotope effect (KIE) studies?

  • Deuterium labeling : Replace exchangeable protons (e.g., NH in thiazolidinone) to probe rate-limiting steps .
  • KIE >1 : Indicates bond-breaking (e.g., C-H cleavage) in the rate-determining step .

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